molecular formula C14H15F3N6O2S B2671856 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034551-29-4

1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2671856
CAS No.: 2034551-29-4
M. Wt: 388.37
InChI Key: ISEVCMDPNMDJLE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide-linked 1,3,5-trimethylpyrazole moiety. The 8-position of the triazolo-pyridine is substituted with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The sulfonamide bridge connects the triazolo-pyridine to the methylated pyrazole, a structural motif common in bioactive molecules due to its ability to engage in hydrogen bonding and modulate solubility.

Properties

IUPAC Name

1,3,5-trimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O2S/c1-8-12(9(2)22(3)21-8)26(24,25)18-7-11-19-20-13-10(14(15,16)17)5-4-6-23(11)13/h4-6,18H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEVCMDPNMDJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available reagents. One common approach includes the reaction of ethyl trifluoroacetate with hydrazine hydrate to form trifluoroacetohydrazide . This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyridine core. Subsequent functionalization steps introduce the pyrazole and sulfonamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) exhibits characteristic nucleophilic and electrophilic behavior:

  • Alkylation/Acylation : The NH group undergoes alkylation or acylation under basic conditions. For example, reaction with phenethylamine derivatives in dichloromethane (DCM) using DIPEA as a base yields N-substituted sulfonamides .

  • Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids. This reaction is critical for modifying pharmacological properties .

Table 1: Representative Sulfonamide Reactions

Reaction TypeConditionsYield (%)Reference
AlkylationDIPEA/DCM, 16 h, RT41–71
AcylationTHF, KOtBu, 0°C to RT55–78

Triazolopyridine Scaffold Modifications

The triazolo[4,3-a]pyridine system undergoes regioselective functionalization:

  • Electrophilic Substitution : The trifluoromethyl group at position 8 directs electrophiles to positions 5 and 7 of the pyridine ring. Chlorination or nitration at these positions has been reported in analogous triazolopyridines .

  • Ring-Opening Reactions : Under oxidative conditions (e.g., H₂O₂/AcOH), the triazole ring opens to form diazenyl intermediates, which can reclose or form fused heterocycles .

Key Observations :

  • Triazolopyridines with trifluoromethyl groups exhibit enhanced stability against nucleophilic attack due to electron-withdrawing effects .

  • Methyl substituents on the triazole ring (e.g., position 3) improve solubility and modulate reactivity .

Pyrazole Ring Functionalization

The 1,3,5-trimethylpyrazole core participates in:

  • Nucleophilic Aromatic Substitution : The electron-deficient C4 position (adjacent to the sulfonamide) reacts with amines or alkoxides .

  • Oxidation : Pyrazole rings resist oxidation under mild conditions but degrade under strong oxidants (e.g., KMnO₄) to form carboxylic acids.

Synthetic Example :
3,5-Dimethylpyrazole reacts with methyl iodide in THF/potassium tert-butoxide to form 1,3,5-trimethylpyrazole, a precursor for sulfonamide coupling .

Cross-Coupling Reactions

The compound’s aromatic systems enable cross-coupling:

  • Suzuki-Miyaura Coupling : The pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids at position 5 or 7, facilitated by the electron-deficient triazole .

  • Buchwald-Hartwig Amination : Primary amines selectively substitute at the pyridine’s C5 position under Pd/Xantphos catalysis .

Table 2: Cross-Coupling Reactions of Analogous Compounds

ReactionCatalyst SystemProductReference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃5-Aryl-triazolopyridine
Buchwald-HartwigPd₂(dba)₃, Xantphos5-Amino-triazolopyridine

Biological Derivatization

Modifications enhance pharmacological activity:

  • Sulfonamide Alkylation : Substitution with phenethyl groups improves antiproliferative activity in U937 cell lines (IC₅₀: 39–71 nM) .

  • Triazole Oxidation : Ring-opened metabolites retain target binding but exhibit reduced potency .

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions .

  • Mass Spectrometry : HRMS identifies intermediates in multi-step syntheses .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of triazole compounds exhibit promising antiviral properties. For instance, studies have shown that certain triazole derivatives can inhibit viral replication effectively. The incorporation of trifluoromethyl groups enhances the bioactivity of these compounds by improving their pharmacokinetic profiles. Specifically, compounds similar to 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide have demonstrated efficacy against various viral strains in vitro .

Anticancer Properties

The structural motifs present in pyrazole and triazole derivatives are also associated with anticancer activity. Compounds featuring sulfonamide groups have been shown to inhibit key enzymes involved in cancer cell proliferation. The specific compound under discussion may target pathways critical for tumor growth and survival, making it a candidate for further development as an anticancer agent .

Insecticidal Activity

The application of this compound extends into agricultural sciences as well. Similar compounds have demonstrated significant insecticidal properties against pests such as Mythimna separata and Tetranychus cinnabarinus. These findings suggest that this compound could be developed into an effective pesticide .

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form complexes with metals or other organic molecules can lead to the creation of advanced materials with specific electronic or optical properties. This characteristic is particularly valuable in the development of sensors and electronic devices .

Case Studies

StudyApplicationFindings
Sun et al. (2024)Insecticidal propertiesDemonstrated strong activity against Aphis medicaginis at 500 μg/mL with some compounds showing over 60% inhibition at lower dosages .
Research on Triazoles (2024)Antiviral activityIdentified effective inhibition of viral replication in vitro for similar triazole derivatives .
Anticancer Studies (2023)Cancer cell inhibitionCompounds with similar structures showed significant inhibition of proliferation in various cancer cell lines .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide involves binding to specific molecular targets, such as c-Met and VEGFR-2 kinases. This binding inhibits the kinase activity, leading to reduced phosphorylation of downstream signaling proteins. Consequently, this inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a, )

  • Core Structure : [1,2,4]Triazolo[4,3-a]pyridine-sulfonamide.
  • Key Differences :
    • Substituents: 3-chlorobenzyl and 3,5-difluorophenyl groups vs. the target’s trimethylpyrazole and -CF₃.
    • Physicochemical Properties:
  • Melting point: 160–162°C (indicative of crystalline packing influenced by halogenated aryl groups).
  • Molecular weight: 435.6 g/mol (lower than the target due to absence of -CF₃ and methyl groups).
    • Synthesis: Yield of 62% via benzyl chloride coupling, suggesting moderate efficiency for sulfonamide derivatives .

1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole ()

  • Core Structure : Triazole-pyrazole hybrid.
  • Key Differences :
    • Lacks the sulfonamide bridge and triazolo-pyridine core.
    • Substituents: Nitrophenyl and phenyl groups introduce strong electron-withdrawing effects.
    • Physicochemical Properties:
  • Molecular weight: 346.34 g/mol.
  • Synthesis: 89% yield via copper-catalyzed azide-alkyne cycloaddition (click chemistry), highlighting efficiency compared to sulfonamide coupling .

Pyrazolo[3,4-d]pyrimidine Sulfonamide Derivatives ()

  • Core Structure : Pyrazolo[3,4-d]pyrimidine-sulfonamide.
  • Key Differences :
    • Chromen-2-yl and fluorophenyl substituents vs. the target’s -CF₃ and methylpyrazole.
    • Physicochemical Properties:
  • Melting point: 175–178°C (higher than 8a due to fused chromene system).
  • Molecular weight: 589.1 g/mol (significantly larger than the target).
    • Synthesis: 28% yield via Suzuki-Miyaura coupling, indicating challenges in introducing bulky substituents .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Yield Key Functional Groups
Target Compound Triazolo-pyridine-sulfonamide ~450 (estimated) N/A N/A -CF₃, 1,3,5-trimethylpyrazole
8a () Triazolo-pyridine-sulfonamide 435.6 160–162 62% 3-Cl-benzyl, 3,5-F₂-phenyl
Triazole-Pyrazole () Triazole-pyrazole 346.34 N/A 89% 4-NO₂-phenyl, phenyl
Pyrazolo-pyrimidine () Pyrazolo-pyrimidine-sulfonamide 589.1 175–178 28% Chromen-2-yl, 3-F-phenyl, isopropyl

Key Findings and Implications

Trimethylpyrazole may enhance aqueous solubility relative to nitro or chromene-containing analogs .

Synthetic Efficiency :

  • Click chemistry () offers superior yields (>85%) compared to sulfonamide couplings (: 62%), but requires orthogonal functional groups.
  • Introducing -CF₃ (target) or chromene () groups complicates synthesis, as seen in lower yields .

Biological Relevance :

  • Sulfonamide bridges (target, 8a, ) are associated with target binding via hydrogen bonding, critical for antimalarial () or kinase inhibitory activity.
  • -CF₃ groups are often used to resist oxidative metabolism, suggesting the target may have improved pharmacokinetics .

Biological Activity

1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS Number: 2034551-29-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15F3N6O2SC_{14}H_{15}F_3N_6O_2S, with a molecular weight of 388.37 g/mol. The trifluoromethyl group and the pyrazole moiety contribute to its chemical stability and biological activity. The presence of multiple methyl groups enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Specific Pathways : Research indicates that compounds with similar structures often inhibit pathways associated with inflammation and cancer progression. The triazole ring may interact with specific protein targets involved in these pathways.
  • Cytokine Modulation : Preliminary studies suggest that this compound can modulate cytokine production, particularly interleukin (IL)-17A, which is significant in autoimmune diseases such as psoriasis .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit potent inhibition against various cancer cell lines. For instance:

  • Cell Line Efficacy : Similar pyrazole derivatives have shown IC50 values in the micromolar range for inducing apoptosis in cancer cells .
  • Cytokine Release : In a human whole-blood assay, a related compound suppressed IL-17A production in a dose-dependent manner with an IC50 value of 130 nM .

In Vivo Studies

In vivo evaluations have further validated the biological potential of related compounds:

  • Animal Models : In a mouse model induced with IL-18/23, the compound demonstrated significant inhibition of IL-17A production in a dose-dependent manner . This suggests potential therapeutic applications in inflammatory conditions.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedCell LineIC50 Value (μM)Mechanism
Triazolo derivative 5aHuman Whole Blood0.13IL-17A Suppression
Pyrazole derivativeVarious Cancer LinesMicromolarApoptosis Induction

Q & A

Q. How can researchers differentiate between synergistic and additive effects in combination studies with this compound?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. A CI <1 indicates synergy, while CI ≈1 suggests additivity. Validate with isobolograms .

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